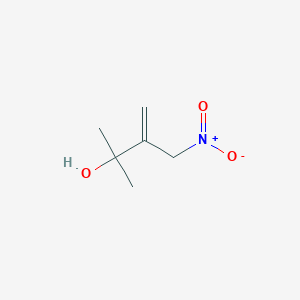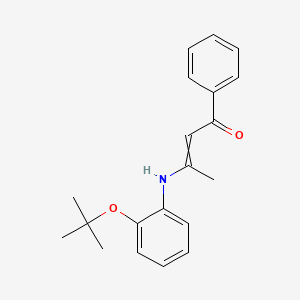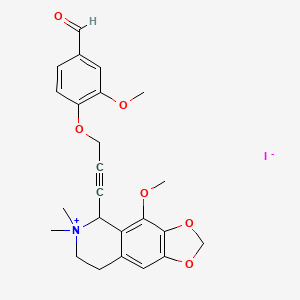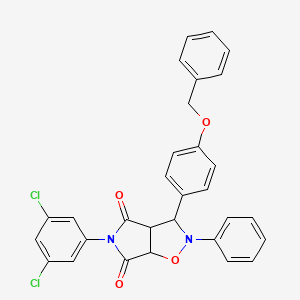
C30H22Cl2N2O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C30H22Cl2N2O4 is a complex organic molecule This compound is characterized by its unique structure, which includes 30 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C30H22Cl2N2O4 typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and automated systems to manage the reaction conditions. The process often includes purification steps such as crystallization or chromatography to isolate the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
C30H22Cl2N2O4: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or the removal of oxygen, which can alter the compound’s structure and reactivity.
Substitution: The replacement of one atom or group of atoms with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
C30H22Cl2N2O4: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound may be used in studies of cellular processes and as a tool for investigating biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which C30H22Cl2N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
相似化合物的比较
Similar Compounds
Compounds similar to C30H22Cl2N2O4 include other chlorinated aromatic compounds and nitrogen-containing heterocycles. Examples include:
- C28H20Cl2N2O4
- C32H24Cl2N2O4
Uniqueness
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
属性
分子式 |
C30H22Cl2N2O4 |
|---|---|
分子量 |
545.4 g/mol |
IUPAC 名称 |
5-(3,5-dichlorophenyl)-2-phenyl-3-(4-phenylmethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C30H22Cl2N2O4/c31-21-15-22(32)17-24(16-21)33-29(35)26-27(34(38-28(26)30(33)36)23-9-5-2-6-10-23)20-11-13-25(14-12-20)37-18-19-7-3-1-4-8-19/h1-17,26-28H,18H2 |
InChI 键 |
DYRVIGRDKPJWKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)ON3C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
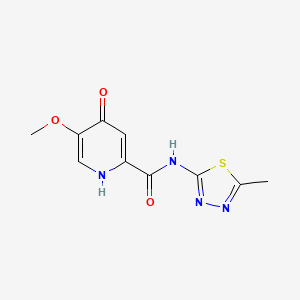
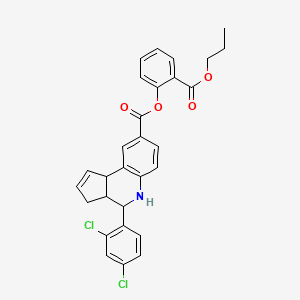
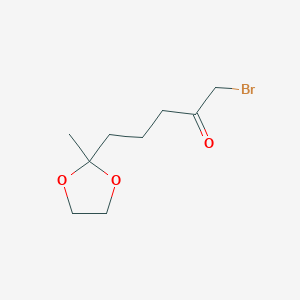
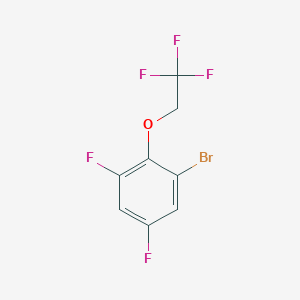
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
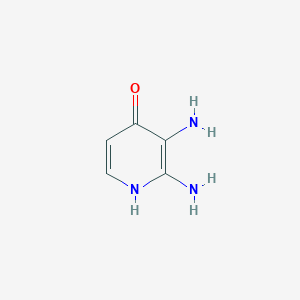

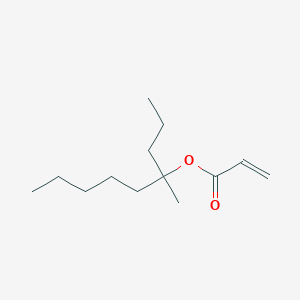
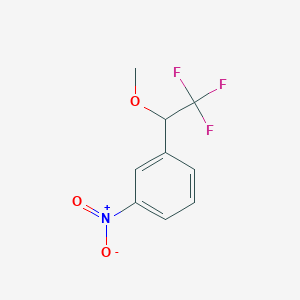
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
